molecular formula C7H6ClFN2O B7979900 4-Amino-3-chloro-5-fluorobenzamide

4-Amino-3-chloro-5-fluorobenzamide

Cat. No.: B7979900
M. Wt: 188.59 g/mol
InChI Key: ZBKAQWQCFFWKKB-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-fluorobenzamide is an organic compound with the molecular formula C7H6ClFN2O. It is a derivative of benzamide, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-5-fluorobenzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Amino-3-chloro-5-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-chloro-5-fluorobenzonitrile
  • 4-Amino-3-chloro-5-fluorobenzoic acid
  • 4-Amino-3-chloro-5-fluorobenzyl alcohol

Uniqueness

4-Amino-3-chloro-5-fluorobenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and binding affinity compared to similar compounds .

Properties

IUPAC Name

4-amino-3-chloro-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKAQWQCFFWKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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